molecular formula C14H20N2O2 B128812 Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 157023-34-2

Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B128812
CAS No.: 157023-34-2
M. Wt: 248.32 g/mol
InChI Key: ABJVEAFRFGTATH-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is a piperidine derivative featuring a benzyl carbamate group at the 1-position and an aminomethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.31 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules.

Safety data indicate that the compound is harmful via inhalation, skin contact, or ingestion, necessitating strict laboratory precautions such as gloves, protective eyewear, and adequate ventilation .

Properties

IUPAC Name

benzyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVEAFRFGTATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620744
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20620744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157023-34-2
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-1-N-Cbz-piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-(aminomethyl)piperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-(aminomethyl)piperidine under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Drug Development

BCPz has shown promise as an intermediate in the synthesis of various pharmacologically active compounds. The piperidine core is prevalent in many drugs, including antidepressants and antipsychotics, which suggests that BCPz may exhibit similar biological activities.

Case Study: Antifiloviral Activity
Research has indicated that derivatives of BCPz can act as inhibitors against filoviruses such as Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based compounds were developed, demonstrating significant antiviral activity with EC50 values below 10 μM against both EBOV and MARV . This highlights the potential of BCPz derivatives in antiviral drug development.

Prodrug Potential

The ester functionality in BCPz suggests it could function as a prodrug, which is inactive until metabolized into an active form within the body. This characteristic can be advantageous for improving the bioavailability of certain drugs that may otherwise have poor solubility or stability.

Synthesis of Bioactive Compounds

BCPz serves as a versatile building block for synthesizing other bioactive molecules. Its aminomethyl group allows for various chemical modifications, enabling researchers to create derivatives with enhanced properties or targeted actions.

Synthesis Example:
A general method for synthesizing derivatives involves treating BCPz with various electrophiles to introduce new functional groups at the aminomethyl position, thus tailoring the compound's pharmacological profile.

Current Research Directions

Ongoing research focuses on elucidating the full pharmacological profile of BCPz and its derivatives. Studies are being conducted to investigate their interactions with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. Additionally, further optimization of BCPz-based compounds is being explored to enhance their therapeutic efficacy against various diseases.

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the compound being studied.

Comparison with Similar Compounds

Functional Group Modifications

  • Aminomethyl vs. Hydroxymethyl: Replacing the aminomethyl group with a hydroxymethyl moiety (CAS 39945-51-2) increases polarity, enhancing solubility in aqueous systems. This modification is advantageous for synthesizing hydrophilic drug candidates .
  • Sulfamoylmethyl Introduction: The sulfamoyl group (SO₂NH₂) in CAS 1211587-42-6 introduces hydrogen-bonding capacity and acidity, making it suitable for targeting enzymes like monoacylglycerol lipase (MAGL) .

Biological Activity

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (BAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

BAP is characterized by a piperidine ring substituted with a benzyl group and an aminomethyl group. This unique structure contributes to its biological activity, particularly its interaction with various receptors and enzymes.

Synthesis Methods:
The synthesis of BAP typically involves multi-step organic reactions that ensure high yield and purity suitable for biological testing. Common methods include:

  • Amine Protection and Deprotection : Protecting the amine group during synthesis to prevent unwanted reactions.
  • Refluxing with Benzyl Chloride : Introducing the benzyl group through nucleophilic substitution reactions.

BAP exhibits its biological effects primarily through interactions with specific molecular targets:

  • Dopamine Receptor Modulation : BAP has been identified as a submicromolar agonist of Trace Amine-Associated Receptor 1 (TAAR1), which plays a critical role in dopaminergic signaling pathways. This interaction suggests potential applications in treating disorders associated with dopaminergic dysfunction, such as schizophrenia.
  • Inhibition of Viral Replication : Similar piperidine derivatives have shown antiviral properties, particularly against the influenza virus, by inhibiting hemagglutinin-mediated membrane fusion .

Biological Activity Overview

The following table summarizes the biological activities associated with BAP and related compounds:

Compound Biological Activity Mechanism IC50 Values
This compoundAgonist for TAAR1Modulates dopaminergic signaling< 1 µM
N-Benzyl 4,4-disubstituted piperidinesInfluenza virus inhibitorsInhibits HA fusion processVaries by structure
Piperidine derivativesAntiproliferative agentsInhibits cancer cell growthIC50: 19.9 - 75.3 µM

Case Studies and Research Findings

  • Neuropharmacology Studies :
    In preclinical studies, BAP showed promise in reducing hyperlocomotion in dopamine transporter knockout rats, indicating its potential efficacy in neuropharmacology.
  • Antiviral Activity :
    Research on N-benzylpiperidines demonstrated their ability to inhibit influenza virus replication through novel binding interactions with hemagglutinin, showcasing their potential as antiviral agents .
  • Cancer Research :
    BAP and its analogs have been tested for antiproliferative activity against various cancer cell lines. Notably, modifications to the benzyl group significantly impacted their effectiveness, highlighting the importance of structural optimization for enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the benzyl group is critical for biological activity. Variations in substituents on the piperidine ring can lead to significant changes in potency and selectivity for specific targets:

  • Critical Substituents : The benzyl moiety enhances binding affinity to receptors involved in dopaminergic signaling.
  • Modifications Impacting Activity : Removal or alteration of the benzyl group often results in diminished activity, emphasizing its role in maintaining structural integrity necessary for receptor interaction .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(aminomethyl)piperidine-1-carboxylate?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common method involves reacting 4-aminomethylpiperidine with benzyl chloroformate in the presence of a base like triethylamine. For example, in dichloromethane under inert conditions, the reaction proceeds to form the benzyl-protected piperidine derivative. Post-synthesis purification often employs silica gel chromatography with ethyl acetate/methanol mixtures (e.g., 5:1 v/v + 0.25% Et₃N) to achieve >97% purity . Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of the carboxylate ester.

Q. How is the compound characterized using spectroscopic methods?

1H NMR and 13C NMR are pivotal for structural confirmation. Key spectral features include:

  • 1H NMR (CDCl₃, 400 MHz): δ 7.35–7.25 (m, 5H, aromatic), 5.12 (s, 2H, -CH₂C₆H₅), 4.20 (br s, 2H, piperidine-NCH₂), 2.58 (d, J = 6.6 Hz, 2H, -CH₂NH₂), and 1.9–1.5 ppm (m, piperidine ring protons) .
  • 13C NMR: δ 159.29 (C=O), 132.87 (aromatic carbons), and 67.32 (piperidine-NCH₂) . Discrepancies in δ values (e.g., ±0.1 ppm) may arise from solvent polarity or residual moisture; cross-referencing with literature data is essential .

Q. What safety precautions are recommended when handling this compound?

While acute toxicity data are limited, safety protocols include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis or handling to prevent inhalation of vapors.
  • First aid: Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation if ingested . Contradictions in hazard labeling (e.g., "no known hazards" vs. "toxicological properties not fully studied") necessitate conservative risk assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in nucleophilic substitutions?

  • Solvent selection: Dichloromethane or THF improves solubility of intermediates, while polar aprotic solvents (DMF) enhance reactivity in SN2 pathways .
  • Temperature control: Heating to 100°C accelerates reactions (e.g., coupling with 2-chloro-5-fluoropyrimidine), but prolonged heating may degrade heat-sensitive reagents .
  • Catalysts: Cs₂CO₃ or DIPEA facilitates deprotonation of the aminomethyl group, increasing nucleophilicity. For example, yields improved from 36% to 89% when using stoichiometric Cs₂CO₃ in DMF at 150°C .

Q. What strategies address discrepancies in spectral data during characterization?

  • Spectral deconvolution: Overlapping peaks in 1H NMR (e.g., piperidine ring protons) can be resolved using 2D techniques (COSY, HSQC) .
  • Impurity profiling: LC-MS identifies byproducts (e.g., unreacted starting materials or hydrolysis products). For instance, trace benzaldehyde (from incomplete reductive amination) may appear at δ 9.8 ppm in 1H NMR .
  • Cross-validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .

Q. How to design experiments to explore the compound’s reactivity in cross-coupling reactions?

  • Substrate scope: Test reactivity with aryl halides (e.g., 3,4-dibromopyridine) under Buchwald-Hartwig conditions. Reaction efficiency depends on the electronic nature of the coupling partner—electron-deficient aryl halides yield higher conversions .
  • Mechanistic probes: Use deuterated analogs (e.g., D₂O quench experiments) to track hydrogen/deuterium exchange in the aminomethyl group, confirming intermediates in catalytic cycles .
  • Kinetic studies: Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(aminomethyl)piperidine-1-carboxylate

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